8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one
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Overview
Description
8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, hydroxyl, and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of 5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-oxo-6,7-dimethoxy-2-methyl-4H-chromen-4-one.
Reduction: Formation of 5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of 8-substituted-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For example, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure but without the methyl group at the 2-position.
Uniqueness
The presence of the bromine atom in 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one enhances its reactivity towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of hydroxyl and methoxy groups contributes to its unique biological activities .
Properties
Molecular Formula |
C12H11BrO5 |
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Molecular Weight |
315.12 g/mol |
IUPAC Name |
8-bromo-5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H11BrO5/c1-5-4-6(14)7-9(15)12(17-3)11(16-2)8(13)10(7)18-5/h4,15H,1-3H3 |
InChI Key |
PPAFBIBPQDYPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C(=C2O1)Br)OC)OC)O |
Origin of Product |
United States |
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